molecular formula C17H16ClF3O3S B2894663 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol CAS No. 339276-81-2

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol

Cat. No.: B2894663
CAS No.: 339276-81-2
M. Wt: 392.82
InChI Key: VQZFGOYQLLLPSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a chlorophenyl group, a trifluoromethylbenzyl sulfonyl group, and a propanol moiety, making it a versatile molecule for synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)benzyl sulfone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biological processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: Known for its use as a nucleophilic trifluoromethylating agent.

    Chlorophenyl sulfone: Shares structural similarities but differs in its reactivity and applications.

Uniqueness

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3O3S/c1-16(22,13-5-7-15(18)8-6-13)11-25(23,24)10-12-3-2-4-14(9-12)17(19,20)21/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZFGOYQLLLPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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